![molecular formula C16H15N3O4 B2493366 3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1245569-14-5](/img/structure/B2493366.png)
3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, a class of compounds with wide-ranging applications in medicinal chemistry due to their biological activities. Pyrimidine derivatives, including this compound, are synthesized for their potential pharmacological properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions with various substituted propanoic acids and heterocyclic amines. For instance, Harutyunyan et al. (2015) detailed the synthesis of pyrimidine derivatives through successive reactions of chlorination, amination, and heterocyclization starting from propanoic acid precursors (Harutyunyan et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. Yao et al. (2013) provided insights into the crystal structures of uracil derivatives, closely related to the compound , through X-ray diffraction, demonstrating the presence of N–H···O hydrogen bonding (Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactions of pyrimidine derivatives include cyclocondensation and reactions with various reagents to form new compounds with different substituents. Erkin and Ramsh (2014) discussed a domino reaction involving pyrimidine derivatives, showcasing their reactivity and potential for generating diverse molecular structures (Erkin & Ramsh, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are crucial for understanding the behavior of chemical compounds. The crystallographic studies, as discussed by Yao et al. (2013), provide detailed insights into the physical structure, which in turn influences the solubility and thermal stability of these compounds (Yao et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical reagents and the ability to form various derivatives, highlight the versatility of pyrimidine compounds. The work by Harutyunyan et al. (2015), among others, outlines the broad range of chemical reactions that these compounds can undergo, contributing to their chemical diversity (Harutyunyan et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Derivatives of pyrimidin-5-ylpropanoic acids, including 3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid, have been synthesized through a series of chemical reactions, including chlorination, amination, and heterocyclization. These synthetic routes have resulted in the formation of various 4-amino-substituted pyrimidines and pyrazolo-based pyrimidine scaffolds, indicating the compound's potential as a versatile precursor in medicinal chemistry (Harutyunyan et al., 2015).
Structural Characterization and Applications
The chemical structures of these synthesized compounds have been confirmed using various analytical techniques such as IR, UV, 1H-NMR, and 13C-NMR, demonstrating their identity and purity. These compounds, particularly pyrazole-based pyrimidine scaffolds, have shown promise in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy. Their synthesis involves a cost-effective multicomponent reaction, making them a viable option for drug discovery and development (Ajani et al., 2019).
Eigenschaften
IUPAC Name |
3-(5-methyl-2,7-dioxo-3-phenyl-1,4-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-9-11(7-8-12(20)21)16(23)19-14(17-9)13(15(22)18-19)10-5-3-2-4-6-10/h2-6,17H,7-8H2,1H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEKWCAWVCDZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(C(=O)N2)C3=CC=CC=C3)N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.